2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl
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Overview
Description
2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl typically involves the following steps:
Trifluoromethylation: The starting material, phenyl piperazine, undergoes trifluoromethylation to introduce the trifluoromethyl group at the 3-position of the phenyl ring.
Purification: The resulting trifluoromethylated phenyl piperazine is purified to remove any impurities.
Acidification: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: The compound has potential therapeutic applications, including as a precursor for pharmaceuticals and as a candidate for drug development.
Industry: It is used in the production of materials and chemicals with enhanced properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which 2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards specific receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
2-[3-(Trifluoromethyl)phenyl]piperazine 2HCl is compared with other similar compounds, such as:
Trifluoromethylphenylpiperazine (TFMPP): Similar structure but without the hydrochloride salt.
3-(Trifluoromethyl)phenylpiperazine (TFMPP): Similar but with a different position of the trifluoromethyl group.
Trifluoromethylated analogs of other piperazines: Various piperazine derivatives with trifluoromethyl groups at different positions.
These compounds share similarities in their core structure but differ in their functional groups and properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10;;/h1-3,6,10,15-16H,4-5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVULELLCWIDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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